3-iodo-N-quinolin-5-ylbenzamide

Description

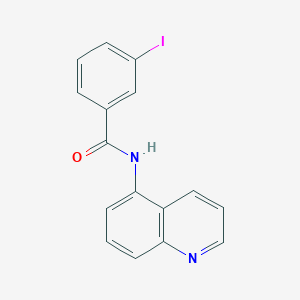

3-Iodo-N-quinolin-5-ylbenzamide is a benzamide derivative featuring a quinoline moiety substituted at the 5-position and an iodine atom at the 3-position of the benzamide ring.

Properties

CAS No. |

712290-90-9 |

|---|---|

Molecular Formula |

C16H11IN2O |

Molecular Weight |

374.17g/mol |

IUPAC Name |

3-iodo-N-quinolin-5-ylbenzamide |

InChI |

InChI=1S/C16H11IN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) |

InChI Key |

DBZFJPZJNJTPAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=CC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-iodo-N-quinolin-5-ylbenzamide can be contextualized by comparing it to the following analogs:

Halogen-Substituted Benzamides

- 3-Bromo-N-quinolin-5-ylbenzamide: This bromine-substituted analog (PubChem CID: N/A) shares a similar structure but exhibits reduced lipophilicity (logP ~5.2) compared to the iodine derivative due to bromine’s lower atomic weight and polarizability. Bromine’s smaller atomic radius may also result in weaker van der Waals interactions in biological systems .

- 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide: This derivative introduces a methyl group and a trifluoromethyl-phenyl moiety, enhancing metabolic stability and target selectivity.

Quinoline-Modified Analogs

- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: This compound (logP = 5.411) replaces the benzamide with an acetamide linker and incorporates an indolinone group. The acetamide backbone may reduce steric hindrance, improving solubility but compromising membrane permeability compared to benzamides .

- 5-Fluoro-N-(2-methylquinolin-5-yl)-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2-yl)benzamide: Fluorination at the 5-position enhances metabolic resistance and bioavailability, while the triazolopyridine moiety introduces additional hydrogen-bonding capabilities .

Heterocyclic Variants

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | logP | Key Functional Differences |

|---|---|---|---|---|

| This compound | Iodine at C3, quinolin-5-yl | ~388.2 | ~6.1 | High lipophilicity, strong halogen bonding |

| 3-Bromo-N-quinolin-5-ylbenzamide | Bromine at C3, quinolin-5-yl | ~342.1 | ~5.2 | Lower atomic weight, reduced binding affinity |

| (E)-N-(quinolin-6-yl)acetamide derivatives | Acetamide linker, indolinone | ~450–470 | 5.2–6.8 | Improved solubility, reduced steric bulk |

| 5-Fluoro-N-(2-methylquinolin-5-yl)benzamide | Fluorine at C5, triazolopyridine | ~465.3 | ~5.9 | Enhanced metabolic stability |

Research Findings and Implications

- Target Engagement : Iodine’s polarizability enhances halogen bonding with protein targets, as observed in kinase inhibition studies of related compounds .

- Metabolic Stability: Trifluoromethyl and fluorine substituents in analogs like those in and reduce oxidative metabolism, suggesting that this compound may require structural optimization to improve pharmacokinetics .

Preparation Methods

Direct Acylation of 5-Aminoquinoline with 3-Iodobenzoyl Chloride

The most straightforward route involves coupling 5-aminoquinoline with pre-synthesized 3-iodobenzoyl chloride. This method, adapted from Grigorjeva and Daugulis, proceeds via nucleophilic acyl substitution.

Procedure

-

Synthesis of 3-Iodobenzoyl Chloride :

-

Coupling with 5-Aminoquinoline :

-

A solution of 5-aminoquinoline (1.0 equiv) and triethylamine (Et₃N, 1.2 equiv) in DCM is cooled to 0°C.

-

3-Iodobenzoyl chloride (1.1 equiv) is added dropwise, followed by stirring at room temperature for 12–18 hours.

-

The crude product is purified via recrystallization from toluene, achieving yields of 85–94%.

-

Key Advantages :

In Situ Generation of 3-Iodobenzoyl Chloride from Carboxylic Acid

For laboratories lacking pre-synthesized 3-iodobenzoyl chloride, in situ activation of 3-iodobenzoic acid using oxalyl chloride is a viable alternative.

Procedure

-

Activation of Carboxylic Acid :

-

3-Iodobenzoic acid (1.0 equiv) is suspended in DCM with catalytic DMF.

-

Oxalyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 1.5 hours.

-

The solvent is evaporated to isolate 3-iodobenzoyl chloride.

-

-

Coupling with 5-Aminoquinoline :

Key Considerations :

-

Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

-

Ideal for laboratories with limited access to commercial 3-iodobenzoyl chloride.

Post-Functionalization Iodination of N-Quinolin-5-ylbenzamide

For substrates where pre-iodinated benzoyl chlorides are unavailable, direct iodination of N-quinolin-5-ylbenzamide offers an alternative. This method, inspired by iodination protocols in pyrazolo-pyridine synthesis, employs iodine and potassium iodide under basic conditions.

Procedure

-

Synthesis of N-Quinolin-5-ylbenzamide :

-

Benzoyl chloride is coupled with 5-aminoquinoline as described in Section 1.1.

-

-

Iodination Reaction :

-

N-Quinolin-5-ylbenzamide (1.0 equiv) is dissolved in N,N-dimethylacetamide (DMAc).

-

Potassium hydroxide (3.0 equiv) and potassium iodide (1.2 equiv) are added, followed by iodine (1.1 equiv).

-

The reaction is heated to 45°C for 2 hours, then quenched with sodium sulfite (Na₂SO₃).

-

The product is precipitated by water addition and recrystallized from ethyl acetate/n-heptane, yielding 65–75%.

-

Challenges :

-

Regioselectivity: The amide group directs electrophilic substitution to ortho/para positions, necessitating careful optimization for meta-iodination.

-

Side reactions: Over-iodination or quinoline ring halogenation may occur without precise stoichiometry.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

Acylation : Tetrahydrofuran (THF) and DCM are optimal for acyl chloride coupling, balancing reactivity and solubility. Elevated temperatures (>40°C) risk decomposition of 5-aminoquinoline.

-

Iodination : Polar aprotic solvents like DMAc enhance iodine solubility and facilitate base-mediated deprotonation. Reactions above 50°C promote side reactions.

Catalytic Approaches for Meta-Selectivity

Recent advances in transition metal catalysis, such as cobalt or palladium complexes, enable directed C–H iodination. For example, cobalt(II) catalysts with 8-aminoquinoline directing groups have achieved site-selective functionalization in benzamides. Adapting these systems could allow direct iodination of N-quinolin-5-ylbenzamide at the 3-position without pre-functionalized starting materials.

Proposed Catalytic Cycle :

-

Coordination of cobalt to the amide oxygen.

-

Directed C–H activation at the meta position.

-

Oxidative addition of iodine (I₂) and reductive elimination to form the C–I bond.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for 3-iodo-N-quinolin-5-ylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-iodobenzoyl chloride with 5-aminoquinoline under Schotten-Baumann conditions. Key optimizations include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%) .

Monitor reaction progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexane) and confirm purity with NMR (e.g., δ 8.9 ppm for quinoline H-2) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Resolve crystal packing and confirm iodine positioning (e.g., monoclinic P21/c space group, similar to chloro-analogs) .

- NMR spectroscopy : Assign protons using 2D COSY and NOESY (e.g., coupling between quinoline H-6 and benzamide H-4) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 395.1 (expected for C16H12IN2O) .

Compare data with structurally related compounds like 3-chloro-N-quinolin-5-ylbenzamide to validate substituent effects .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its biological activity compared to chloro- or fluoro-analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Enzyme inhibition assays : Compare IC50 values against targets like tyrosine kinases or HDACs using fluorogenic substrates .

- Computational modeling : Calculate electrostatic potential maps to assess halogen bonding (iodine’s polarizability enhances binding to hydrophobic pockets) .

- Thermodynamic solubility : Measure in PBS (pH 7.4) to evaluate bioavailability trade-offs (iodo-derivatives often show lower solubility vs. fluoro-analogs) .

Reference data from chloro- and fluoro-benzamides to contextualize iodine’s unique pharmacophore role .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer : Use in silico tools to model binding:

- Molecular docking : Employ AutoDock Vina with quinoline-binding proteins (e.g., PARP-1 or EGFR) to predict binding poses .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess stability of iodine-protein interactions (e.g., with π-stacking residues) .

- Free energy perturbation (FEP) : Quantify ΔΔG for halogen substitutions to rank analog potency .

Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer : Address discrepancies through systematic validation:

- Dose-response reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Orthogonal assays : Confirm apoptosis induction via both Annexin V flow cytometry and caspase-3 activation assays .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers or batch effects .

Apply statistical tools like Grubbs’ test to exclude anomalous data points .

Q. What strategies enhance the stability of this compound in aqueous biological assays?

- Methodological Answer : Mitigate hydrolysis and aggregation:

- Prodrug design : Synthesize phosphate esters at the benzamide carbonyl to improve solubility and in vivo release .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance bioavailability .

- pH optimization : Conduct stability studies in buffers (pH 4–9) to identify degradation pathways (e.g., iodine loss at high pH) .

Monitor stability via HPLC-UV at 254 nm over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.